[(2-Bromo-5-chlorophenyl)methyl](methyl)aminehydrochloride
Description
(2-Bromo-5-chlorophenyl)methylamine hydrochloride is a halogenated aromatic amine hydrochloride salt with the molecular formula C₈H₁₀BrCl₂N. The compound features a benzylmethylamine backbone substituted with bromine and chlorine at the 2- and 5-positions of the phenyl ring, respectively.
Such halogenated amines are of interest in medicinal chemistry and materials science due to their ability to participate in halogen bonding and modulate biological activity .
Properties
Molecular Formula |
C8H10BrCl2N |
|---|---|
Molecular Weight |
270.98 g/mol |
IUPAC Name |
1-(2-bromo-5-chlorophenyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C8H9BrClN.ClH/c1-11-5-6-4-7(10)2-3-8(6)9;/h2-4,11H,5H2,1H3;1H |
InChI Key |
MGMOPBAHJQCTMB-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C=CC(=C1)Cl)Br.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-chlorophenyl)methylaminehydrochloride typically involves the reaction of 2-bromo-5-chlorobenzyl chloride with methylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-chlorophenyl)methylaminehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.
Oxidation Reactions: The compound can be oxidized using agents like potassium permanganate to form corresponding carboxylic acids.
Reduction Reactions: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst to form the corresponding amine.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone at room temperature.
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature.
Major Products
Substitution: Formation of iodinated or fluorinated derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Scientific Research Applications
(2-Bromo-5-chlorophenyl)methylaminehydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromo-5-chlorophenyl)methylaminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substitution Patterns
The following table summarizes key structural analogs of (2-Bromo-5-chlorophenyl)methylamine hydrochloride, highlighting differences in substituents, molecular weights, and inferred properties:
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|---|
| (2-Bromo-5-chlorophenyl)methylamine HCl | Br (2), Cl (5) | C₈H₁₀BrCl₂N | 273.44 | Reference compound |
| (2-Bromo-5-fluorophenyl)methylamine HCl | Br (2), F (5) | C₈H₁₀BrClFN | 254.53 | Fluorine replaces chlorine at position 5 |
| (3-Bromo-5-trifluoromethyl-phenyl)-methyl-amine HCl | Br (3), CF₃ (5) | C₉H₁₀BrClF₃N | 290.51 | Bromine at position 3; CF₃ at position 5 |
| {[2-(4-Bromophenoxy)-5-fluorophenyl]methyl}(methyl)amine HCl | Br (phenoxy-4), F (5), phenoxy | C₁₄H₁₄BrClFNO | 378.62 | Phenoxy group at position 2; F at 5 |
Key Comparative Analysis
Halogen Substitution Effects
- Fluorine vs. Chlorine (Comparison with ): Replacing chlorine with fluorine at position 5 reduces molecular weight (254.53 vs. 273.44 g/mol) and increases electronegativity.
Trifluoromethyl Group (Comparison with ) :
The CF₃ group at position 5 introduces strong electron-withdrawing effects, which could increase the acidity of the amine proton. The larger size of CF₃ compared to Cl or F may sterically hinder interactions in binding pockets, impacting pharmacological activity .
Substituent Position Effects
- Bromine at Position 3 vs. 2 (Comparison with ) :
Shifting bromine from position 2 to 3 alters the electronic distribution of the phenyl ring. Position 2 substitution may favor ortho-directed reactivity in further functionalization, whereas position 3 substitution could influence para-directed interactions.
Functional Group Additions (Comparison with ) :
- The phenoxy group in {[2-(4-bromophenoxy)-5-fluorophenyl]methyl}(methyl)amine HCl introduces an ether linkage, increasing molecular weight (378.62 g/mol) and lipophilicity. This modification could enhance membrane permeability but reduce aqueous solubility .
Research Findings and Implications
Physicochemical Properties
- Solubility : Chlorine and bromine substituents increase molecular polarity compared to fluorine, but fluorine’s electronegativity may improve solubility in polar aprotic solvents .
- Thermal Stability : Halogenated amines generally exhibit high thermal stability due to strong C-Br and C-Cl bonds. The CF₃ group may further enhance stability via inductive effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
